![molecular formula C17H22N2O3 B1387422 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170398-17-0](/img/structure/B1387422.png)
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
概要
説明
The compound seems to be a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, was synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .科学的研究の応用
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid has been studied extensively in the laboratory setting for its potential therapeutic applications. It has been tested as a potential treatment for Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, this compound has been studied for its potential to improve cognitive performance, as well as its potential to reduce the symptoms of anxiety and depression.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin , which is a crucial process in cell division and could affect various downstream cellular processes.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or the inhibition of their proliferation.
実験室実験の利点と制限
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid has a number of advantages and limitations for lab experiments. The major advantage of this compound is its ability to inhibit AChE, which makes it a useful tool for studying the effects of acetylcholine in the brain. In addition, this compound is relatively easy to synthesize and can be stored for long periods of time. However, this compound is also limited in that it can be toxic in high doses, and it can cause side effects such as dizziness, headache, and nausea.
将来の方向性
There are a number of potential future directions for 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid research. One direction is to further study its potential therapeutic applications, such as its ability to improve cognitive performance and reduce the symptoms of Alzheimer’s disease and other neurological disorders. Another direction is to investigate its potential anti-inflammatory and antioxidant effects, as well as its potential to reduce the risk of certain types of cancer. Additionally, there is potential to further explore the mechanism of action of this compound and to develop more effective and safer formulations of the compound. Finally, there is potential to develop novel methods of synthesis that are more efficient and cost-effective.
生化学分析
Biochemical Properties
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound may also interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tubulin inhibits its polymerization, thereby disrupting the mitotic spindle formation and preventing cell division . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo degradation under certain conditions . Long-term exposure to the compound may lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have distinct biological activities and contribute to the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, indole derivatives may be transported into cells via organic anion transporters and distributed to various organelles, where they exert their effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may localize to the nucleus, where they interact with transcription factors and influence gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-[(5-methoxy-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-18-10-13(15-9-14(22-2)3-4-16(15)18)11-19-7-5-12(6-8-19)17(20)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQDFBYCTLYNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
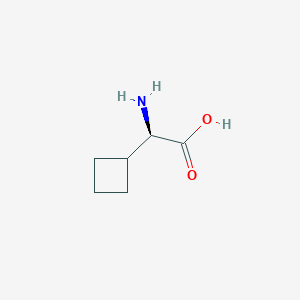

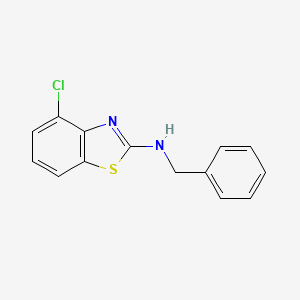
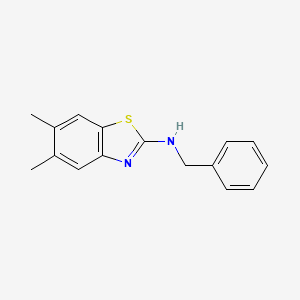
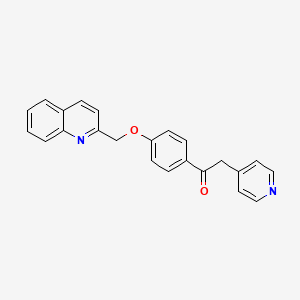
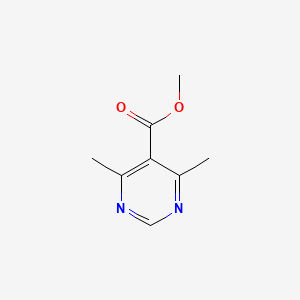
![7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)
![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)


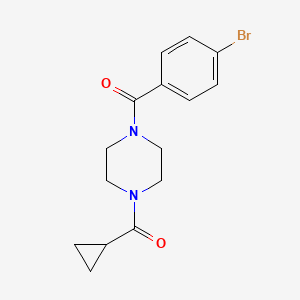
(propan-2-yl)amine](/img/structure/B1387362.png)